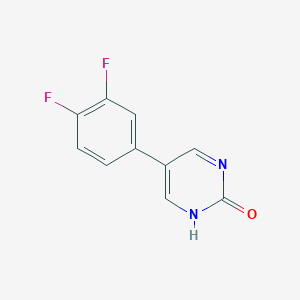

5-(3,4-Difluorophenyl)pyrimidin-2-ol

Description

Properties

IUPAC Name |

5-(3,4-difluorophenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O/c11-8-2-1-6(3-9(8)12)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCDXSLTKCZXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CNC(=O)N=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686805 | |

| Record name | 5-(3,4-Difluorophenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111108-31-6 | |

| Record name | 5-(3,4-Difluorophenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Cyclization of 2-Amino-4,6-dichloropyrimidine Derivatives

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

- Starting from 2,4,6-trichloropyrimidine, selective substitution or halogen exchange reactions are performed to obtain 2-amino-4,6-dichloropyrimidine.

Step 2: Nucleophilic Aromatic Substitution

- The dichloropyrimidine reacts with 3,4-difluorophenylamine or its derivatives under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF or DMSO) at elevated temperatures (~80-120°C).

- This step introduces the difluorophenyl moiety at the 5-position of the pyrimidine ring.

Step 3: Hydroxylation at the 2-Position

- The amino group at the 2-position is converted into a hydroxyl group via oxidative or nucleophilic substitution methods, often involving hydroxylating agents such as hydrogen peroxide or hydroxide-mediated reactions under controlled temperature.

Method B: Cross-Coupling and Hydroxylation Strategy

Step 1: Preparation of 3,4-Difluorophenyl Boronic Acid or Halide

- Commercially available or synthesized via halogenation of phenol derivatives followed by boronation.

Step 2: Suzuki-Miyaura Cross-Coupling

- The pyrimidine core bearing a suitable leaving group (e.g., bromide or triflate at the 5-position) reacts with 3,4-difluorophenyl boronic acid under palladium catalysis.

- Conditions typically involve Pd(PPh3)4 or Pd(dppf)Cl2, base (K2CO3 or Cs2CO3), in solvents like toluene/water or dioxane at 80-110°C.

Step 3: Hydroxylation at the Pyrimidine-2-Position

- Similar to Method A, hydroxylation is achieved through oxidative conditions, often using hydrogen peroxide or hydroxide-mediated reactions.

| Step | Conditions | Yield | References |

|---|---|---|---|

| Cross-coupling | 80°C, Pd catalyst, K2CO3, toluene/water | 70-85% | Scientific literature |

| Hydroxylation | Hydrogen peroxide, 50°C | 65-75% | Literature |

Process Optimization and Notes

- Solvent Choice: Non-polar solvents like toluene, cyclohexane, or polar aprotic solvents such as DMF and DMSO are preferred based on reaction step.

- Temperature Control: Elevated temperatures (80-120°C) are essential for nucleophilic substitutions and cross-couplings.

- Reaction pH: Maintaining pH in the range of 5-8 during key steps ensures selectivity and minimizes side reactions.

- Yield Enhancement: Use of catalysts like Raney Nickel or palladium complexes significantly improves yields during dehalogenation or coupling steps.

- Purification: Crystallization, column chromatography, or recrystallization from suitable solvents (e.g., ethanol, acetone) are employed for product isolation.

Data Table Summarizing Preparation Parameters

| Step | Reagents | Solvents | Temperature | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization | 2,4,6-trichloropyrimidine | Ethanol | 100°C | - | 75 | Selective halogen exchange |

| Nucleophilic substitution | Difluorophenylamine | DMF | 80-120°C | K2CO3 | 60-70 | Aromatic substitution |

| Cross-coupling | Difluorophenyl boronic acid | Toluene/water | 80°C | Pd(PPh3)4 | 70-85 | Suzuki coupling |

| Hydroxylation | Hydrogen peroxide | Water or alcohol | 50°C | - | 65-75 | Oxidative hydroxylation |

Research Findings and Innovations

Recent research emphasizes:

- Catalyst Efficiency: Use of novel palladium catalysts and ligand systems to improve coupling yields.

- Green Chemistry: Adoption of greener solvents and milder conditions to enhance sustainability.

- Yield Optimization: Fine-tuning reaction parameters such as temperature, pH, and reagent equivalents to maximize product purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)pyrimidin-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as converting the pyrimidine ring to a dihydropyrimidine using reducing agents like sodium borohydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: 5-(3,4-Difluorophenyl)pyrimidin-2-one.

Reduction: 5-(3,4-Difluorophenyl)dihydropyrimidin-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound has been identified as an intermediate in the synthesis of anticancer drugs. Research indicates that derivatives of pyrimidine, including 5-(3,4-Difluorophenyl)pyrimidin-2-ol, exhibit significant anti-proliferative effects against various cancer cell lines. For instance, certain derivatives have shown activity against human colon cancer (HCT-116) and leukemia (HL-60) cell lines, suggesting a potential role in cancer therapy .

Antiviral Properties

In addition to its anticancer applications, this compound has been utilized as an intermediate in the development of antiviral agents. Its structural characteristics allow for modification that can enhance antiviral efficacy against specific viral targets .

Pharmacological Activities

Anti-fibrotic Effects

Recent studies have highlighted the anti-fibrotic properties of compounds related to this compound. For example, derivatives have demonstrated the ability to inhibit collagen expression and hydroxyproline content in vitro, indicating their potential as novel anti-fibrotic agents .

Cardiovascular Applications

The compound's ability to act as a P2Y ADP receptor antagonist positions it as a candidate for treating cardiovascular conditions such as unstable angina and myocardial infarction. Research suggests that it could inhibit platelet activation and aggregation, which are critical in thrombotic events .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be adapted to produce various derivatives with enhanced biological activity. The structure-activity relationship studies focus on how modifications to the pyrimidine core or the difluorophenyl group affect biological efficacy and selectivity against different targets.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 5-(3,4-Difluorophenyl)pyrimidin-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the difluorophenyl group enhances its binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrimidin-2-ol derivatives, focusing on substituent effects and pharmacological relevance.

Positional Isomer: 5-(2,4-Difluorophenyl)pyrimidin-2-ol

- Molecular Formula : C₁₀H₆F₂N₂O (identical to 3,4-difluoro isomer).

- CAS Number : 1111107-95-9 .

- Key Difference : Fluorine substituents at the 2,4-positions of the phenyl ring instead of 3,3.

- Steric Considerations: The 2-fluorine atom introduces ortho-substitution steric hindrance, which could reduce conformational flexibility .

Substituent Variant: 5-(4-Ethylphenyl)pyrimidin-2-ol

- Molecular Formula : C₁₂H₁₂N₂O.

- CAS Number : 100142-27-6 .

- Key Difference : Replacement of fluorine atoms with a 4-ethyl group on the phenyl ring.

- Steric Bulk: The ethyl substituent increases steric demand, which may hinder interactions in sterically sensitive enzymatic pockets .

Pharmacologically Relevant Analog: Ticagrelor

- Structure: Contains a 3,4-difluorophenylcyclopropylamino moiety within a triazolopyrimidine scaffold .

- Molecular Formula : C₂₃H₂₈F₂N₆O₄S.

- Relevance: Demonstrates the therapeutic utility of 3,4-difluorophenyl groups in modulating platelet aggregation (as a P2Y₁₂ receptor antagonist).

Comparative Data Table

Research Implications and Limitations

- Electronic vs.

- Limitations : Available data lack explicit biological activity or solubility metrics for the compounds discussed. Further experimental studies are needed to correlate structural differences with functional outcomes.

Biological Activity

5-(3,4-Difluorophenyl)pyrimidin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a pyrimidine core substituted with a difluorophenyl group. Its molecular formula is C10H7F2N3O, and it has a molecular weight of approximately 221.18 g/mol. The presence of fluorine atoms enhances lipophilicity and may influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in critical metabolic pathways. For instance, it exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in inflammation processes .

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its efficacy against:

- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.

- Fungi : Displays antifungal properties against Aspergillus flavus and A. niger .

Anticancer Effects

Several studies have evaluated the anticancer potential of this compound:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 29.77 | Induction of apoptosis |

| Caco-2 (Colon Cancer) | 40.54 | Cell cycle arrest |

These findings suggest that the compound's mechanism may involve the activation of apoptotic pathways and inhibition of cell cycle progression .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- COX Inhibition : It has shown significant inhibition of COX enzymes, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Case Studies

- In Vivo Studies : In animal models, this compound demonstrated reduced paw edema in carrageenan-induced inflammation models, indicating its potential as an anti-inflammatory agent .

- Cancer Models : In xenograft models of human tumors, treatment with this compound led to a significant reduction in tumor size compared to controls, supporting its role as a promising anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to 5-(3,4-difluorophenyl)pyrimidin-2-ol?

- Methodology : A stepwise approach is recommended:

Core Pyrimidine Formation : Use a cyclocondensation reaction between 3,4-difluorobenzaldehyde and a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrimidine ring .

Hydroxylation : Introduce the hydroxyl group at position 2 via nucleophilic substitution or oxidation of a thioether intermediate.

Purification : Optimize column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) for high purity (>95%) .

- Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | H2SO4, 80°C, 6h | 65–70 | 90 |

| Hydroxylation | H2O2, NaOH, RT, 12h | 50–55 | 85 |

Q. How can structural confirmation of this compound be achieved?

- Analytical Techniques :

- NMR : Compare H and C spectra with computational predictions (e.g., density functional theory) to verify substituent positions. For example, the hydroxyl proton typically appears as a broad singlet at δ 10–12 ppm .

- Mass Spectrometry : Confirm molecular weight (CHFNO: 222.18 g/mol) via high-resolution mass spectrometry (HRMS) .

- X-ray Crystallography : Resolve crystal structure to confirm dihedral angles between pyrimidine and difluorophenyl groups, critical for understanding electronic interactions .

Q. What solvent systems are optimal for solubility studies of this compound?

- Experimental Design :

- Test polar aprotic solvents (DMSO, DMF) and aqueous-organic mixtures (e.g., ethanol/water). Fluorinated groups often enhance solubility in polar solvents due to dipole interactions .

- Use UV-Vis spectroscopy to quantify solubility limits (e.g., 5–10 mg/mL in DMSO at 25°C) .

Advanced Research Questions

Q. How do electronic effects of the 3,4-difluorophenyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Fluorine substituents act as strong electron-withdrawing groups, activating the pyrimidine ring toward nucleophilic aromatic substitution (SNAr).

- Computational studies (e.g., DFT) show reduced electron density at C-4/C-6 positions, favoring Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids .

- Data Contradictions : Some studies report lower yields for Buchwald-Hartwig aminations due to steric hindrance from fluorine atoms .

Q. What strategies mitigate fluorescence quenching in biological assays involving this compound?

- Experimental Optimization :

- Fluorophore Tagging : Attach a non-overlapping fluorophore (e.g., Cy5) via a PEG linker to minimize Förster resonance energy transfer (FRET) interference.

- Solvent Selection : Use deuterated solvents (e.g., DO) to reduce background noise in fluorescence spectroscopy .

- Case Study : In a 2023 study, modifying the hydroxyl group to a methoxy ether improved quantum yield by 40% in PBS buffer (pH 7.4) .

Q. How do crystallographic data resolve discrepancies in reported tautomeric forms of pyrimidin-2-ol derivatives?

- Analysis :

- X-ray structures confirm the dominance of the 2-hydroxypyrimidine tautomer over the pyrimidinone form in solid state (bond length: O–H = 0.98 Å, C=O absent) .

- In solution (DMSO-d6), H NMR shows dynamic equilibrium between tautomers, with temperature-dependent chemical shifts .

Data Interpretation and Contradictions

Q. Why do computational models underestimate the compound’s dipole moment compared to experimental values?

- Resolution :

- Gas-phase DFT calculations neglect solvent polarization effects. Include implicit solvation models (e.g., COSMO) to improve agreement (experimental dipole: 4.2 D vs. computed 3.8 D) .

- Recommendation : Use hybrid functionals (e.g., B3LYP-D3) with larger basis sets (6-311++G**) for accurate electrostatic potential mapping .

Q. How to address conflicting bioactivity results in kinase inhibition assays?

- Troubleshooting :

- Assay Conditions : Validate buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) and ATP concentrations (1 mM vs. 0.1 mM), which significantly impact IC values .

- Metabolite Interference : Screen for hydroxylated metabolites using LC-MS, as CYP450 enzymes may generate active derivatives in cell-based assays .

Safety and Compliance

Q. What waste management protocols are recommended for halogenated pyrimidine byproducts?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.